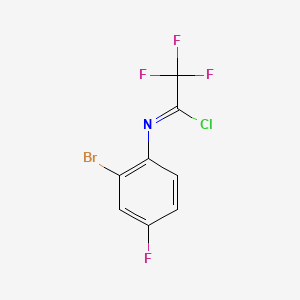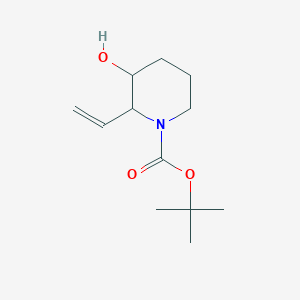
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is a chiral compound with significant importance in organic chemistry. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the Boc (tert-butoxycarbonyl) protecting group and the hydroxy and vinyl functional groups make this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Protection: The nitrogen atom in the piperidine ring is protected using the Boc group to prevent unwanted reactions.
Functionalization: Introduction of the hydroxy and vinyl groups is achieved through specific reactions such as hydroxylation and vinylation.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (2R,3S)-1-Boc-3-hydroxy-2-ethylpiperidine.
Substitution: Formation of (2R,3S)-3-hydroxy-2-vinylpiperidine.
Applications De Recherche Scientifique
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-1-Boc-3-hydroxy-2-ethylpiperidine: Similar structure but with an ethyl group instead of a vinyl group.
(2R,3S)-1-Boc-3-hydroxy-2-methylpiperidine: Similar structure but with a methyl group instead of a vinyl group.
Uniqueness
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl 2-ethenyl-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3 |
Clé InChI |
AJPYZOAAGWNJKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


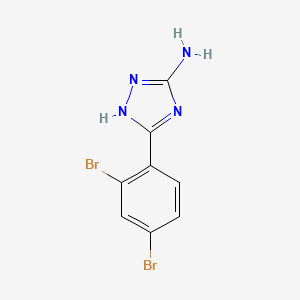

![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)
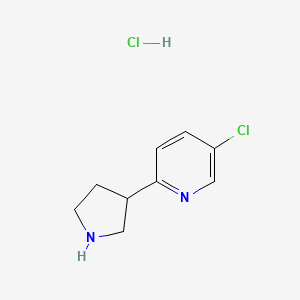
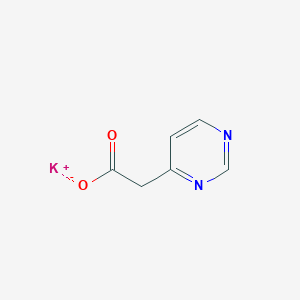

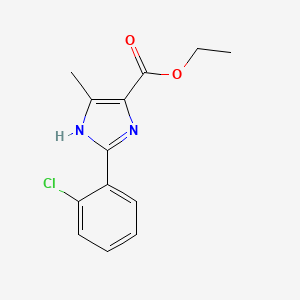

![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)
![1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)

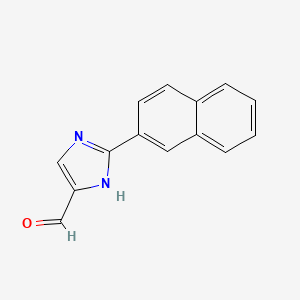
![5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13681790.png)
